molecular formula C24H20N2O2 B11065716 N-benzyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide

N-benzyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11065716
M. Wt: 368.4 g/mol
InChI Key: LCFICARNKDYOKP-UHFFFAOYSA-N
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Description

N-benzyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its complex structure, which includes an indole ring, a benzyl group, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, where the indole derivative is treated with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with an appropriate acylating agent, such as oxalyl chloride, to form the oxoacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

N-benzyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-benzyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a different mechanism of action.

    Tryptophan: An essential amino acid with distinct metabolic pathways.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-benzyl-2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C24H20N2O2/c1-26-20-15-9-8-14-19(20)21(22(26)18-12-6-3-7-13-18)23(27)24(28)25-16-17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,25,28)

InChI Key

LCFICARNKDYOKP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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